REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[C:11]([O:14][CH2:15][CH2:16]Cl)(=[O:13])[CH3:12].OP([O-])(O)=O.[Na+]>CN(C=O)C>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][O:3][CH2:12][C:11]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCl
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica eluting with a methylene chloride methanol mixture 90-10
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)COCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |